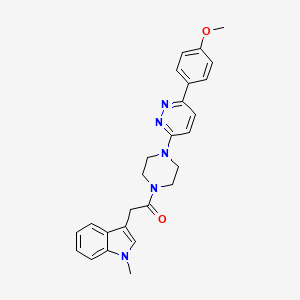
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone and its derivatives have been studied for their potential analgesic and anti-inflammatory effects. Gökçe et al. (2005) synthesized a series of related compounds and found that one particular derivative showed promising analgesic and anti-inflammatory properties, surpassing the effectiveness of acetylsalicylic acid in certain tests and showing anti-inflammatory activity comparable to indometacin without causing gastric ulceration (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005). Similarly, Palaska et al. (1993) synthesized derivatives of this compound, noting their higher analgesic activity compared to aspirin and superior carrageenan edema inhibition compared to indomethacin, without inducing gastric ulceration (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).
Anticancer Activity
A study by Kumar et al. (2013) involved the synthesis of piperazine-2,6-dione derivatives, including one structurally similar to the compound . These derivatives were evaluated for anticancer activity, with several compounds exhibiting significant activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).
Anticonvulsant Properties
Georges et al. (1989) researched the structural and electronic properties of anticonvulsant drugs, including compounds structurally related to 1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone. Their study highlighted the significance of the compound's structural features, which could influence its anticonvulsant properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Antiviral Activity
Attaby et al. (2006) synthesized derivatives of 1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone for antiviral activity testing. These compounds were evaluated for their effectiveness against HSV1 and HAV-MBB, showing promising results (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antimicrobial Activity
Patel et al. (2011) conducted a study synthesizing new pyridine derivatives, including compounds similar to the one , and assessed their antimicrobial activity. The synthesized compounds showed variable and modest activity against different bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antioxidant Activity
Kaczor et al. (2021) designed a compound structurally related to 1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone, intending it as a dopamine D2 receptor agonist with antioxidant activity. Although it showed no affinity to the dopamine D2 receptor, it was found to be a potent antioxidant (Kaczor, Wojtunik‐Kulesza, Wróbel, Matosiuk, & Pitucha, 2021).
properties
IUPAC Name |
1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-29-18-20(22-5-3-4-6-24(22)29)17-26(32)31-15-13-30(14-16-31)25-12-11-23(27-28-25)19-7-9-21(33-2)10-8-19/h3-12,18H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLXCQAARHTYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

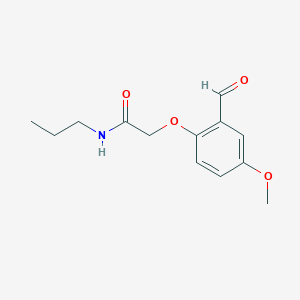
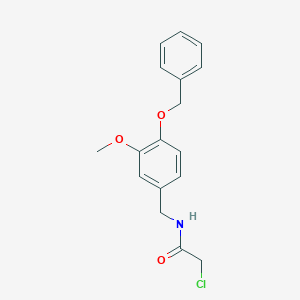
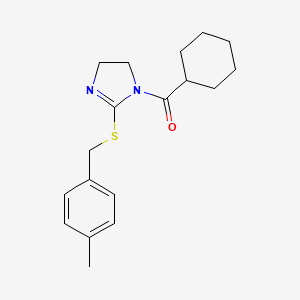
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)
![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

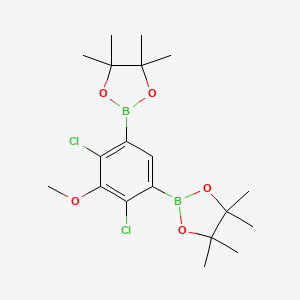


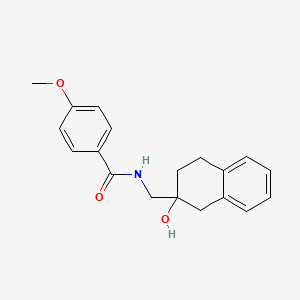
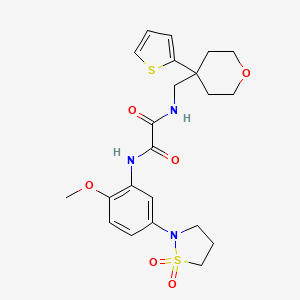
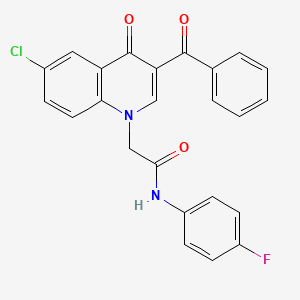
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)
![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)